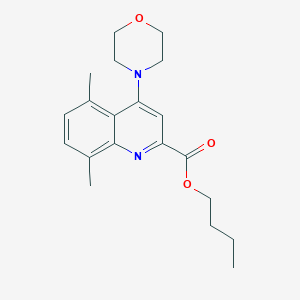

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate

Description

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate is a quinoline-derived ester featuring a morpholino substituent at position 4, methyl groups at positions 5 and 8, and a butyl ester moiety at position 2. However, the provided evidence lacks specific data on its synthesis, physical properties, or biological activity. The compound is listed in a commercial catalog (Ref: 10-F470130) but without technical details .

Properties

IUPAC Name |

butyl 5,8-dimethyl-4-morpholin-4-ylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-4-5-10-25-20(23)16-13-17(22-8-11-24-12-9-22)18-14(2)6-7-15(3)19(18)21-16/h6-7,13H,4-5,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASIJJNBMSZDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCOCC3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate involves several steps. The starting materials typically include quinoline derivatives, which undergo a series of reactions including alkylation, esterification, and morpholine substitution . The reaction conditions often require the use of organic solvents and catalysts to facilitate the transformations.

Chemical Reactions Analysis

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reducing agents like lithium aluminum hydride can reduce the quinoline ring, potentially forming tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Scientific Research Applications

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three esters from the evidence: Butyl Acrylate , Butyl Acetate , and Butylcarbitol Acetate . These compounds share ester functional groups but differ in backbone structure and substituents, influencing their properties and applications.

Structural and Functional Differences

Physical and Chemical Properties

Key Research Findings and Inferences

Structural Impact on Properties: The quinoline and morpholino groups in the target compound likely reduce volatility and enhance polarity compared to simpler esters like butyl acetate. This could improve solubility in polar solvents but may complicate synthesis and purification . Butyl acrylate’s acrylate group enables rapid polymerization, a feature absent in the target compound due to its stable aromatic backbone .

Toxicity Considerations: While butyl acrylate exhibits significant skin and respiratory irritation (H315, H319, H335 ), the target compound’s toxicity profile remains uncharacterized.

Regulatory Status :

- Butyl acrylate is listed in global chemical inventories (e.g., TSCA, IECSC), but the target compound’s regulatory status is undocumented in the provided evidence .

Biological Activity

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antiviral, antibacterial, and anticancer properties. This article aims to consolidate existing research findings on the biological activity of butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate, highlighting its mechanisms of action, efficacy in various assays, and potential clinical applications.

- Chemical Name : Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate

- CAS Number : 887589-64-2

- Molecular Formula : C20H26N2O3

- Molecular Weight : 342.43 g/mol

Biological Activity Overview

Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate has shown promising biological activities across various studies:

-

Antiviral Activity :

- Research indicates that quinoline derivatives can act as potent inhibitors of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate exhibited significant inhibition of HBV at concentrations as low as 10 µM, with minimal cytotoxicity observed in cell lines such as HepG2 .

-

Anticancer Potential :

- The compound has been evaluated for its cytotoxic effects against several cancer cell lines. It demonstrated significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values were notably lower than those of standard chemotherapeutic agents such as Doxorubicin, indicating its potential as an effective anticancer agent .

-

Mechanism of Action :

- The proposed mechanism involves the interaction of the compound with specific cellular targets that disrupt vital processes in viral replication and cancer cell proliferation. Molecular docking studies suggest that butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate binds effectively to enzymes involved in these pathways, thereby inhibiting their activity .

Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antiviral | HepG2 (HBV) | Inhibition at 10 µM | |

| Anticancer | A-549 (Lung Cancer) | IC50 = 22.09 µg/mL | |

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 6.40 µg/mL |

Discussion

The biological activity of butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate underscores its potential as a multi-functional therapeutic agent. Its ability to inhibit HBV replication suggests a valuable application in antiviral therapies, particularly in chronic hepatitis management. Moreover, its cytotoxic effects on cancer cell lines indicate a promising role in oncology.

The low cytotoxicity observed alongside significant antiviral and anticancer activities positions this compound as a candidate for further development and clinical trials. Future research should focus on elucidating the detailed mechanisms of action and optimizing the compound's pharmacokinetic properties to enhance its therapeutic efficacy.

Q & A

Q. What statistical methods validate reproducibility in high-throughput screening assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.